![molecular formula C15H24N2O B1422962 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol CAS No. 1306603-13-3](/img/structure/B1422962.png)
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Overview
Description
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.36 g/mol This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist , blocking the receptor and preventing HIV-1 entry . All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process. This disruption prevents cells from becoming infected with macrophage-tropic (R5) HIV-1 strains . The downstream effects of this action include a slower progression to AIDS and a better response to treatment in infected individuals .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This action results in a slower progression to AIDS and a better response to treatment in infected individuals .
Preparation Methods
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, where an alcohol is formed from an alkene or an alkyl halide.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a secondary amine or a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can participate in addition reactions, where reagents such as hydrogen halides or halogens add across the double bond.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -78°C to 100°C. Major products formed from these reactions include ketones, aldehydes, secondary amines, primary amines, and substituted derivatives .
Scientific Research Applications
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an analgesic.
Comparison with Similar Compounds
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol can be compared with other similar compounds, such as:
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol: This compound has a dimethylamino group instead of a methylamino group, which can affect its chemical reactivity and biological activity.
2-{4-[(Ethylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol: The presence of an ethylamino group can lead to differences in its pharmacokinetic properties and interactions with molecular targets.
2-{4-[(Propylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol: The propylamino group can influence the compound’s solubility and stability, as well as its biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(methylaminomethyl)piperidin-1-yl]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-11-13-7-9-17(10-8-13)12-15(18)14-5-3-2-4-6-14/h2-6,13,15-16,18H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFCNWSVIVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)
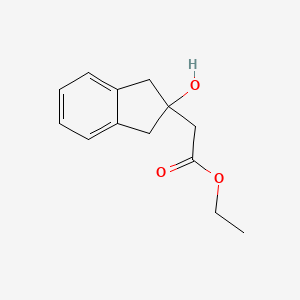
![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)
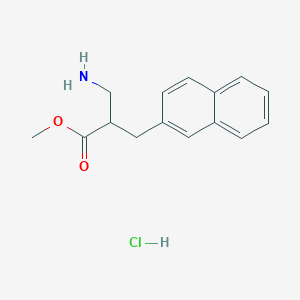
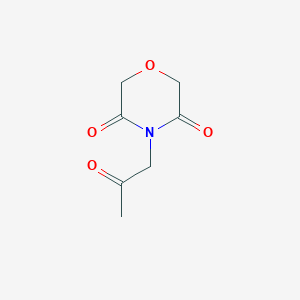
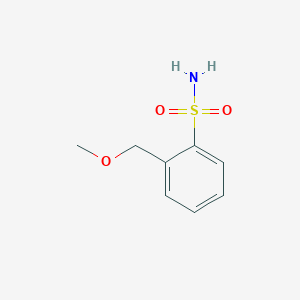
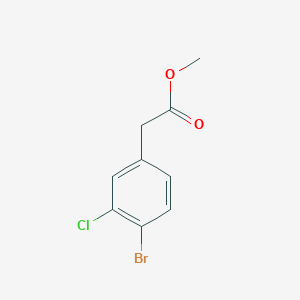

![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
